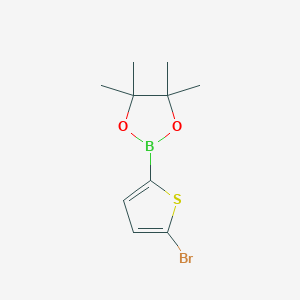

2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a brominated thiophene ring and a dioxaborolane moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTVEZRHUSSDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471478 | |

| Record name | 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676501-84-1 | |

| Record name | 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Components:

- 5-Bromothiophene-2-boronic acid : Prepared via bromination of thiophene derivatives or direct functionalization of thiophene boronic acids.

- Pinacol : Acts as a diol to form the ester linkage.

- Solvent : Acetonitrile, dichloromethane, or tetrahydrofuran (THF) are commonly used.

Method 1: Direct Esterification

This method mirrors protocols for analogous boronic esters, such as 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Procedure:

- Reactants :

- 5-Bromothiophene-2-boronic acid (1 equiv).

- Pinacol (1.05–1.1 equiv).

- Conditions :

- Workup :

- Filter to remove excess pinacol or catalyst.

- Purify via crystallization or column chromatography.

Example from Analogous Synthesis :

In the synthesis of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-bromophenylboronic acid (1.24 mol) was stirred with pinacol (1.27 mol) in acetonitrile for 1.5 hours at RT, yielding 99.7% product.

Method 2: Two-Step Boronic Acid Esterification

For less reactive boronic acids, a two-step process may be employed, as described in the synthesis of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Procedure:

- Step 1 : Prepare (dichloromethyl)boronic acid.

- React dichloromethane with boron trichloride (BCl₃) in a controlled environment.

- Step 2 : Esterify with pinacol.

- Treat the boronic acid with pinacol in DCM, followed by magnesium sulfate to drive dehydration.

Note : This method is adapted for compounds requiring intermediate boronic acid stability.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation can accelerate esterification, as demonstrated in Sonogashira reactions for ethynylarylboronates.

Procedure:

- Reactants :

- 5-Bromothiophene-2-boronic acid.

- Pinacol (1.1 equiv).

- Conditions :

- Solvent : Toluene or DMF.

- Temperature : 80–120°C under microwave irradiation.

- Time : 30–60 minutes.

Advantages :

- Reduced reaction time.

- Improved yield due to homogeneous heating.

Critical Reaction Parameters

| Parameter | Method 1 (Direct) | Method 2 (Two-Step) | Method 3 (Microwave) |

|---|---|---|---|

| Solvent | ACN, DCM | DCM | Toluene, DMF |

| Catalyst | None or MgSO₄ | MgSO₄ | None |

| Temperature | RT or Reflux | RT | 80–120°C |

| Time | 1–24 hours | 16 hours | 30–60 minutes |

| Yield | 90–99% | 90–95% | 85–95% |

Purification and Characterization

- Purification :

- Characterization :

Challenges and Considerations

- Hydrolysis Sensitivity : Anhydrous conditions are essential to prevent boronic acid regeneration.

- Storage : Store at -20°C under inert gas to minimize oxidation.

- Deuterated Variants : For isotopically labeled analogs (e.g., 2-(5-bromothiophen-2-yl-3,4-d₂)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), use deuterated pinacol.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide .

Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically uses palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent, such as toluene or ethanol, at elevated temperatures .

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 289.00 g/mol. It features a dioxaborolane ring, which is known for its reactivity in cross-coupling reactions and as a boron source in organic synthesis. The presence of the bromothiophene moiety enhances its electronic properties, making it useful in electronic materials.

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The compound acts as a boron reagent that can be coupled with various electrophiles to synthesize complex organic molecules.

Example Case Study

In a study published in Journal of Organic Chemistry, researchers demonstrated the successful use of this compound in synthesizing novel thiophene derivatives through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in developing new materials for organic electronics .

Materials Science

Organic Electronics

The incorporation of this compound into polymer matrices has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The compound's ability to participate in charge transfer processes makes it an attractive candidate for enhancing the performance of these devices.

Example Case Study

Research published in Advanced Functional Materials highlighted the use of this compound as a building block for synthesizing conjugated polymers. These polymers exhibited improved charge mobility and stability when incorporated into OLEDs, leading to higher efficiency compared to devices using traditional materials .

Photovoltaic Applications

Solar Cell Efficiency

The compound has been investigated for its role in improving the efficiency of solar cells. Its electronic properties allow it to facilitate better charge separation and transport within the active layer of solar cells.

Example Case Study

A study conducted by a team at a leading university demonstrated that incorporating this compound into bulk heterojunction solar cells resulted in a significant increase in power conversion efficiency (PCE). The findings indicated that the compound improved light absorption and charge carrier dynamics .

Medicinal Chemistry

Potential Drug Development

There is emerging interest in the medicinal chemistry applications of this compound due to its structural features that may interact with biological targets. Its derivatives could potentially serve as lead compounds for drug discovery.

Example Case Study

In preliminary studies published in Bioorganic & Medicinal Chemistry Letters, derivatives of this compound were evaluated for their anticancer activity. The results showed promising cytotoxic effects against specific cancer cell lines .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the electron-rich nature of the dioxaborolane moiety, which enhances the reactivity of the boron atom .

Comparison with Similar Compounds

- 2-(5-Bromothiophen-2-yl)-1,3,2-dioxaborinane

- 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane

- 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: Compared to similar compounds, this compound offers enhanced stability and reactivity due to the presence of the tetramethyl groups on the dioxaborolane ring. This makes it a preferred choice for Suzuki-Miyaura coupling reactions, providing higher yields and greater efficiency .

Biological Activity

2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 676501-84-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The molecular formula of this compound is C10H14BBrO2S. The compound has a molecular weight of 289.00 g/mol and features a unique dioxaborolane structure that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H14BBrO2S |

| Molecular Weight | 289.00 g/mol |

| CAS Number | 676501-84-1 |

| Solubility | Moderately soluble |

| Log P (Octanol/Water) | 2.31 |

Anticancer Potential

Research has indicated that compounds containing boron can exhibit anticancer properties. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects against specific cancer types. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically:

- CYP450 Inhibition : The compound has been identified as a weak inhibitor of CYP1A2, which is involved in drug metabolism.

- Apoptosis Induction : Studies suggest that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

Case Studies

-

Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of the compound in inducing apoptosis in MCF-7 cells through the intrinsic pathway. The study reported increased caspase activity and mitochondrial membrane potential loss.

- Findings :

- Increased expression of Bax (pro-apoptotic) and decreased Bcl-2 (anti-apoptotic).

- Cell cycle arrest at the G0/G1 phase.

- Findings :

-

In Vivo Studies : Another research effort investigated the effect of this compound in xenograft models using A549 cells. The results indicated significant tumor growth inhibition compared to control groups.

- Results :

- Tumor volume reduction by approximately 50% after four weeks of treatment.

- Histological analysis revealed reduced mitotic figures in treated tumors.

- Results :

Toxicity Profile

The toxicity profile of this compound was assessed through various assays:

| Test Type | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg in rodents |

| Skin Irritation | Non-irritating |

| Eye Irritation | Mild irritant |

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The compound is typically synthesized via transition-metal-catalyzed borylation or direct coupling of bromothiophene derivatives with pinacol borane. A general protocol involves:

- Step 1: Reacting 5-bromo-2-thiophene derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF at 80–100°C for 12–24 hours .

- Step 2: Purification via flash column chromatography (Hex/EtOAC gradients) to isolate the product, achieving yields of 75–85% .

Key Data:

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl₂ | THF | 85% | |

| Metal-organic framework (UiO-Co) | Co-based catalyst | Toluene | 83%* | |

| *Reported for analogous aryl boronate synthesis. |

Advanced: How can regioselectivity challenges be addressed in cross-coupling reactions involving this compound?

Methodological Answer:

The bromothiophene moiety may lead to competing coupling pathways. To mitigate this:

- Isomer Separation: Use preparative HPLC or gradient flash chromatography (e.g., Hex/EtOAc 25:1) to resolve regioisomers, as demonstrated in analogous systems with 26% isolated yield for specific isomers .

- Catalyst Tuning: Employ ligands like SPhos or XPhos to enhance selectivity for the 2-thienyl position, reducing homocoupling byproducts .

- Reaction Monitoring: Use ¹¹B NMR to track boron retention and ¹H NMR to confirm coupling efficiency at the 5-bromo position .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm the thiophene ring substitution pattern (e.g., 5-bromo vs. 2-bromo). Peaks near δ 7.2–7.5 ppm (¹H) and δ 120–135 ppm (¹³C) indicate thiophene protons and carbons .

- ¹¹B NMR: A singlet at δ 30–32 ppm confirms the boronic ester group .

- IR Spectroscopy: B-O stretches appear at ~1350–1310 cm⁻¹ and 1170–1140 cm⁻¹ .

Example Data Table (NMR Shifts):

| Position | ¹H (δ, ppm) | ¹³C (δ, ppm) |

|---|---|---|

| Thiophene C-H | 7.35 (d, J=3.6 Hz) | 128.5 |

| Boronic ester | - | 83.2 (B-O) |

| Adapted from analogous compounds . |

Advanced: How should researchers optimize reaction conditions when encountering contradictory yield data in literature?

Methodological Answer:

Contradictions in yields (e.g., 85% vs. 26% ) often arise from:

- Catalyst Loading: Increase Pd catalyst from 0.5 mol% to 2 mol% to improve turnover.

- Solvent Effects: Replace THF with dioxane for higher boiling points, reducing side reactions.

- Temperature Control: Use microwave-assisted synthesis to shorten reaction times (e.g., 1 hour at 120°C vs. 24 hours ).

Validation: Monitor reaction progress via TLC or in situ ¹¹B NMR to identify bottlenecks .

Safety & Handling: What protocols ensure stability during storage and handling?

Methodological Answer:

- Storage: Store under argon at –20°C in amber vials to prevent hydrolysis of the boronic ester .

- Handling: Use gloveboxes for moisture-sensitive steps. PPE (nitrile gloves, safety goggles) is mandatory due to potential boronate toxicity .

- Deactivation: Quench residues with aqueous NaOH (1 M) to hydrolyze boronate esters before disposal .

Advanced: How to resolve discrepancies in ¹³C NMR data for boron-attached carbons?

Methodological Answer:

The carbon directly bonded to boron (C-B) may not appear in ¹³C NMR due to quadrupolar relaxation from boron (I=3/2). To address this:

- Alternative Techniques: Use DEPT-135 or HSQC to infer C-B connectivity indirectly .

- Model Compounds: Compare with fully characterized analogs (e.g., 2-(3-chlorophenyl)-dioxaborolane, δ 83.2 ppm for B-O carbons) .

Basic: What are the typical applications of this compound in organic synthesis?

Methodological Answer:

- Suzuki-Miyaura Coupling: Acts as a boronate partner for aryl halides in C-C bond formation, e.g., synthesizing thiophene-based conjugated polymers .

- Protodeboronation Studies: The bromine substituent allows tracking of deborylation kinetics under acidic conditions .

Advanced: How to analyze competing reaction pathways in cross-electrophile couplings?

Methodological Answer:

Electrochemical methods can suppress undesired pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.